

A Technical Guide to Fmoc-(D-Phe)-OSu: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Fmoc-(D-Phe)-OSu*

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Introduction

N- α -(9-Fluorenylmethoxycarbonyl)-D-phenylalanine N-hydroxysuccinimide ester, commonly referred to as **Fmoc-(D-Phe)-OSu**, is a critical building block in modern peptide synthesis and bioconjugation chemistry. Its structure combines the base-labile Fmoc protecting group for the α -amino group with a highly reactive N-hydroxysuccinimide (OSu) ester at the carboxyl terminus. This dual functionality makes it an efficient and versatile reagent for the incorporation of D-phenylalanine into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). Furthermore, its application extends to the development of antibody-drug conjugates (ADCs) as a component of cleavable linker systems.^{[1][2]} This guide provides an in-depth overview of the physicochemical properties, experimental protocols, and key applications of **Fmoc-(D-Phe)-OSu**.

Physicochemical Properties

A comprehensive summary of the key quantitative data for **Fmoc-(D-Phe)-OSu** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₂₄ N ₂ O ₆	[3]
Molecular Weight	484.5 g/mol	[3]
CAS Number	182410-73-7	[1]
Appearance	Crystalline solid	[4]
Purity	Typically ≥98%	[5]
Solubility	Soluble in DMSO (~20 mg/mL) and DMF (~25 mg/mL); sparingly soluble in aqueous solutions.	[4][6]
Storage	Store at -20°C for long-term stability (≥2 years).	[4]

Core Applications and Methodologies

Fmoc-(D-Phe)-OSu is primarily utilized in two major areas: solid-phase peptide synthesis (SPPS) and the construction of antibody-drug conjugates (ADCs).

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, **Fmoc-(D-Phe)-OSu** serves as a protected and activated amino acid building block for the stepwise synthesis of peptides on a solid support. The Fmoc group provides a temporary shield for the amino group, preventing self-polymerization, while the OSu ester facilitates efficient coupling to the free amine of the growing peptide chain.

This protocol outlines the manual coupling of **Fmoc-(D-Phe)-OSu** onto a resin-bound peptide with a free N-terminal amine.

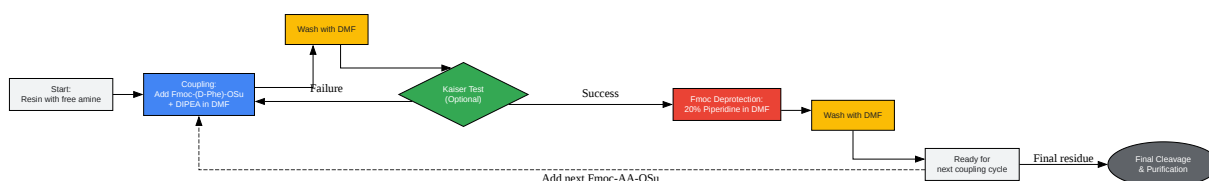
Materials:

- Resin with N-terminal deprotected peptide
- **Fmoc-(D-Phe)-OSu**

- N,N-Dimethylformamide (DMF)
- N,N-Diisopropylethylamine (DIPEA)
- Coupling vessel
- Nitrogen for agitation

Procedure:

- Resin Preparation: Swell the resin (pre-loaded with the initial amino acid and with the Fmoc group removed) in DMF for at least 30 minutes in the reaction vessel.
- Activation and Coupling:
 - Dissolve 3 equivalents of **Fmoc-(D-Phe)-OSu** in DMF.
 - Add the solution to the swollen resin.
 - Add 6 equivalents of DIPEA to the reaction vessel.
 - Agitate the mixture with nitrogen bubbling for 1-2 hours at room temperature.
- Washing: After the coupling reaction, drain the vessel and wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents and byproducts.
- Confirmation of Coupling: A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates successful coupling.
- Fmoc Deprotection: To prepare for the next coupling cycle, the Fmoc group is removed by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
- Iteration: Repeat the coupling and deprotection cycles for subsequent amino acids in the desired peptide sequence.



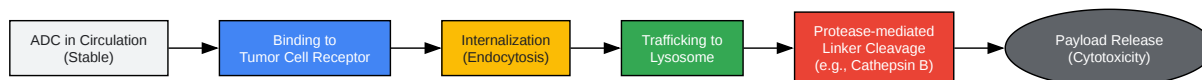
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Caption: General workflow for a single coupling cycle in Fmoc-based SPPS.

Antibody-Drug Conjugate (ADC) Linker

Fmoc-(D-Phe)-OSu is also employed as a cleavable linker component in the synthesis of ADCs.[1][2] In this context, it is typically part of a dipeptide sequence, such as Val-Cit or Phe-Lys, which is susceptible to cleavage by lysosomal proteases like Cathepsin B. This ensures that the cytotoxic payload is released from the antibody only after internalization into the target cancer cell, thereby minimizing off-target toxicity.

The general mechanism for ADCs utilizing a protease-cleavable linker is a multi-step process that relies on the specific cellular environment of tumor cells.



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Caption: Mechanism of action for an ADC with a protease-cleavable linker.

Conclusion

Fmoc-(D-Phe)-OSu is a high-value reagent for the synthesis of peptides and the development of advanced biotherapeutics. Its well-defined chemical properties and reactivity, governed by the Fmoc and OSu groups, allow for its efficient and controlled use in complex synthetic workflows. The protocols and data presented in this guide offer a foundational understanding for researchers and professionals working in peptide chemistry and drug development, facilitating the effective application of this versatile molecule.

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